molecular formula C9H4Cl2FNO B566626 3-(2,4-DICHLORO-5-FLUOROPHENYL)ISOXAZOLE CAS No. 103318-73-6

3-(2,4-DICHLORO-5-FLUOROPHENYL)ISOXAZOLE

Cat. No.: B566626
CAS No.: 103318-73-6
M. Wt: 232.03 g/mol
InChI Key: XQDCPMPMYPHRBJ-UHFFFAOYSA-N
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Description

3-(2,4-DICHLORO-5-FLUOROPHENYL)ISOXAZOLE is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, which is further connected to an isoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-DICHLORO-5-FLUOROPHENYL)ISOXAZOLE typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method includes the reaction of 2,4-dichloro-5-fluorobenzonitrile with hydroxylamine to form the corresponding nitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with an alkyne to yield the desired isoxazole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-DICHLORO-5-FLUOROPHENYL)ISOXAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while substitution reactions can produce a variety of substituted isoxazoles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2,4-DICHLORO-5-FLUOROPHENYL)ISOXAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)isoxazole
  • 3-(4-Fluorophenyl)isoxazole
  • 3-(2,4-Dichlorophenyl)isoxazole

Uniqueness

3-(2,4-DICHLORO-5-FLUOROPHENYL)ISOXAZOLE is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can enhance its potency and selectivity in various applications compared to similar compounds .

Properties

CAS No.

103318-73-6

Molecular Formula

C9H4Cl2FNO

Molecular Weight

232.03 g/mol

IUPAC Name

3-(2,4-dichloro-5-fluorophenyl)-1,2-oxazole

InChI

InChI=1S/C9H4Cl2FNO/c10-6-4-7(11)8(12)3-5(6)9-1-2-14-13-9/h1-4H

InChI Key

XQDCPMPMYPHRBJ-UHFFFAOYSA-N

SMILES

C1=CON=C1C2=CC(=C(C=C2Cl)Cl)F

Canonical SMILES

C1=CON=C1C2=CC(=C(C=C2Cl)Cl)F

Synonyms

3-(2,4-DICHLORO-5-FLUOROPHENYL)ISOXAZOLE

Origin of Product

United States

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